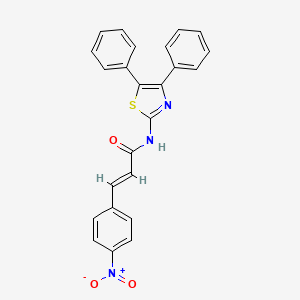
2-(4-Fluorophenyl)-1,3-diphenylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Fluorophenyl)-1,3-diphenylimidazolidine” is a complex organic molecule. It likely contains an imidazolidine core, which is a five-membered ring with two nitrogen atoms, and phenyl groups which are aromatic rings of six carbon atoms . The presence of a fluorine atom on one of the phenyl groups indicates that this compound is a fluorinated derivative .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR) spectroscopy , and computational methods .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the imidazolidine ring and the fluorophenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the imidazolidine ring, the phenyl groups, and the fluorine atom .Applications De Recherche Scientifique
Antiprotozoal Activity
Research has demonstrated that derivatives of 2-iminoimidazolidine, through modifications such as the introduction of fluorophenyl groups, show promising antiprotozoal properties. Specifically, compounds with fluorophenyl substitutions have been identified with improved activity and selectivity against Trypanosoma brucei in vitro, which suggests potential for treating diseases like trypanosomiasis (Carlos H Ríos Martínez et al., 2015).
Anticancer Properties
Compounds related to 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine, specifically benzimidazol-diphenyl-2-imino-thiazolidine-4-ols, have been synthesized and shown promising anticancer activities, particularly against lung cancer. These findings suggest the structural components of such compounds can be tailored for enhanced anticancer efficacy (V. M. Bangade, P. R. Mali, H. Meshram, 2021).
Material Science and Photophysical Applications
In material science, derivatives of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine have been used to design fluorescent materials with potential applications in organic light-emitting diodes (OLEDs) and as fluorescent pH sensors. For instance, novel fluorophores exhibiting intense blue to green fluorescence have been developed for potential use in OLEDs, highlighting the versatility of such compounds in creating high-performance materials with unique photophysical properties (B. Liu et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine are currently unknown. This compound is structurally similar to other indole derivatives, which have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on its structural similarity to other indole derivatives, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes.
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, cancer progression, hiv infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on its structural similarity to other indole derivatives, it may have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets. Specific studies on how these factors influence the action of 2-(4-fluorophenyl)-1,3-diphenylimidazolidine are currently lacking .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSIZUWTBYCVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1,3-diphenylimidazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2474512.png)

![2-Chloro-N-[[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2474514.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2474515.png)
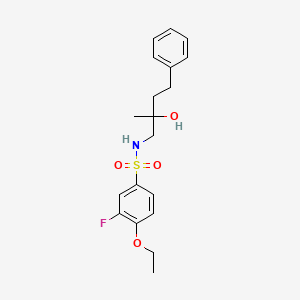
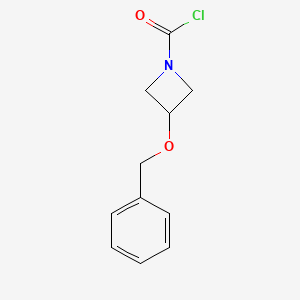

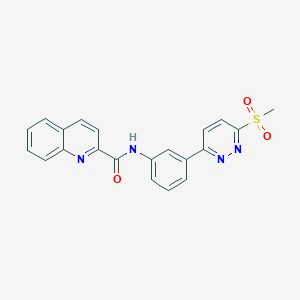
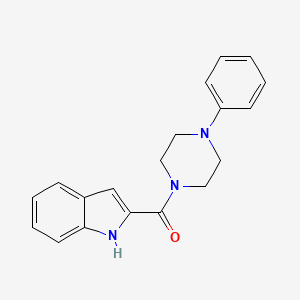

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)
![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)
